Estradiol mustard

Catalog No.
S576153
CAS No.
22966-79-6
M.F
C42H50Cl4N2O4
M. Wt
788.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol mustard

CAS Number

22966-79-6

Product Name

Estradiol mustard

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

Molecular Formula

C42H50Cl4N2O4

Molecular Weight

788.7 g/mol

InChI

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1

InChI Key

LRSFXIJGHRPOQQ-VZRQQIPSSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

solubility

Insoluble (NTP, 1992)
Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol.
Insoluble in wate

Synonyms

estradiol mustard, NSC 112259

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl

The exact mass of the compound Estradiol mustard is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)soluble in dimethyl sulphoxide and n,n-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol.insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estradiol mustard (CAS 22966-79-6) is a highly lipophilic, semisynthetic steroidal alkylating agent featuring an estradiol core conjugated to two nitrogen mustard phenylacetate moieties via ester linkages at the C3 and C17β positions [1]. Originally synthesized as an experimental cytostatic compound, it is now primarily procured as a specialized reference material and molecular building block for research in steroid-targeted drug delivery and esterase-dependent prodrug activation [2]. Its extreme lipophilicity (LogP ~9.2) and dual-payload structure distinguish it from standard aqueous nitrogen mustards, making it a specialized tool for formulating lipid-based nanocarriers and investigating hormone-linked cytotoxic mechanisms in preclinical models [1].

Substituting estradiol mustard with unconjugated mixtures of estradiol and free nitrogen mustards (e.g., chlorambucil) fails to replicate the exact pharmacokinetic profile, extreme lipophilicity, and intracellular release kinetics dictated by its covalent diester bonds [1]. Furthermore, substitution with the clinically approved in-class analog estramustine phosphate is inappropriate for many material science and formulation workflows. Estramustine phosphate is highly water-soluble and relies on a hydrolytically stable carbamate linkage, whereas estradiol mustard is strictly water-insoluble and utilizes ester linkages designed for differential enzymatic cleavage [2]. For researchers requiring a highly lipophilic, dual-payload steroidal prodrug for specialized hydrophobic delivery systems or esterase-degradation assays, only the exact CAS 22966-79-6 compound provides the necessary physicochemical properties.

Estrogen Receptor Binding Affinity and Prodrug Behavior

Estradiol mustard exhibits a profoundly reduced binding affinity for cytoplasmic estrogen receptors compared to its parent hormone, functioning primarily as a prodrug rather than a direct receptor agonist[1].

Evidence DimensionCytoplasmic estrogen receptor binding affinity
Target Compound Data~100,000-fold lower binding affinity than estradiol
Comparator Or BaselineUnconjugated Estradiol (E2) (Baseline)
Quantified Difference10^5 times reduction in binding affinity
ConditionsCompetitive inhibition of[3H]-E2 binding in rat uterine cytosol at 18°C and 30°C

Confirms that the compound must be utilized in esterase-dependent release models rather than direct receptor-targeting assays, fundamentally altering its application in experimental design.

Aqueous Solubility and Formulation Compatibility

The physicochemical profile of estradiol mustard is defined by its extreme lipophilicity, which dictates specific handling and formulation protocols distinct from other steroidal mustards [1].

Evidence DimensionAqueous solubility and partition coefficient (LogP)
Target Compound DataStrictly insoluble in water (LogP ~9.2); requires organic solvents (DMSO, DMF, chloroform)
Comparator Or BaselineEstramustine phosphate (readily water-soluble due to C17β phosphate ester)
Quantified DifferenceComplete aqueous insolubility vs. ready aqueous solubility
ConditionsStandard laboratory solubility profiling and formulation preparation

Necessitates the use of lipid-based carriers, emulsions, or organic solvent systems, establishing it as a strict requirement for testing hydrophobic drug delivery platforms.

Stoichiometric Payload Density for Alkylating Delivery

Structurally, estradiol mustard incorporates two bis(2-chloroethyl)amino phenylacetate groups, providing a higher theoretical payload density per steroidal carrier than mono-substituted analogs [1].

Evidence DimensionNitrogen mustard payload per steroid core
Target Compound DataTwo alkylating moieties (diester at C3 and C17β)
Comparator Or BaselineEstramustine (single normustine group at C3)
Quantified Difference2x the alkylating payload per carrier molecule
ConditionsMolecular structure analysis and stoichiometric payload calculation

Provides a higher theoretical density of the cytotoxic pharmacophore per molecule, which is highly advantageous for maximizing payload in space-constrained nanocarrier formulations.

Linkage Chemistry and Metabolic Cleavage Kinetics

The dual ester linkages in estradiol mustard render it highly susceptible to specific enzymatic degradation, differentiating its release kinetics from carbamate-linked steroidal mustards [1].

Evidence DimensionHydrolytic cleavage susceptibility
Target Compound DataUtilizes ester linkages at both C3 and C17β
Comparator Or BaselineEstramustine (utilizes a carbamate linkage at C3)
Quantified DifferenceEsterase-susceptible diester vs. hydrolysis-resistant carbamate
ConditionsIntracellular or tissue esterase degradation environments

Ensures distinct, typically more rapid, intracellular release profiles of the active mustard, making it a specific reference standard for ester-cleavable prodrug research.

Hydrophobic Drug Delivery System Formulation

Due to its extreme lipophilicity (LogP ~9.2) and complete aqueous insolubility, estradiol mustard is a highly suitable payload for developing and validating lipid nanoparticles, liposomes, and polymeric micelles designed for highly hydrophobic drugs [2].

Esterase-Dependent Prodrug Activation Studies

The presence of dual ester linkages at the C3 and C17β positions makes this compound a precise reference material for studying intracellular esterase activity and the metabolic cleavage kinetics of steroidal prodrugs [1].

High-Density Cytotoxic Conjugate Research

With two nitrogen mustard phenylacetate groups per molecule, estradiol mustard serves as a high-payload structural benchmark in medicinal chemistry programs aiming to maximize the stoichiometric ratio of alkylating agents to steroidal carriers [2].

Physical Description

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992)

XLogP3

9.2

Hydrogen Bond Acceptor Count

6

Exact Mass

788.249519 g/mol

Monoisotopic Mass

786.252469 g/mol

Heavy Atom Count

52

Decomposition

When heated to decomposition it emits very toxic fumes of /chlorides & nitric oxides/

Melting Point

104 to 149 °F (freeze dried) (NTP, 1992)
40-65 °C (freeze dried)

UNII

GEO3F3A4K1

Mechanism of Action

Steroidal alkylating agents are supposed to bind to steroid hormone receptors in target tissues. By this interaction the steroid portion might act as a carrier for the alkylating group. Three steroidal agents (phenesterin, estradiol mustard, dehydroepiandrosterone mustard) were tested for their capacity to combine with estrogen and androgen receptors in normal and malignant target tissues. For measuring steroid receptor complexes ager gel electrophoresis was used. All three compounds (added at a 10(3)-fold excess) revealed in vitro no competition to receptor sites (estrogen and androgen binding). After preincubation of intact tissue estrogen mustard was effective in inhibiting the binding of 3H-estradiol and dehydroepiandrosterone mustard reduced the uptake of 3H-5alpha-DHT. This may be due to liberating of estradiol and dehydroepiandrosterone, respectively, from the intact molecule. From these data it is unlikely that the cytostatic steroidal agents are more effective than other alkylating drugs.
Estramustine phosphate (0.01 to 0.5 mM), an estradiol mustard derivative used in the therapy of prostatic carcinoma, inhibited the assembly of brain microtubules proteins in vitro and disassembled preformed microtubules. In the presence of estramustine phosphate, the minimum microtubule-protein concentration sufficient for the assembly of microtubules was increased. Low concentrations of taxol (20 microM) completely reversed the inhibition of assembly by estramustine phosphate. The effects were specific to estramustine phosphate since neither estradiol 17 beta-phosphate, the hormonal moiety of the drug, nor nornitrogen mustard, the alkylating moiety, had any effect on assembly. Estramustine phosphate (0.1 to 0.5 mM) was also found to reversibly inhibit fast axonal transport in the frog sciatic nerve. The nerve content of adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate was not significantly affected by estramustine phosphate. Our results suggest that the cytotoxic action of estramustine phosphate could be dependent partially on an interaction with microtubules, probably via the microtubule-associated proteins.
The effects of the following cancer chemotherapeutic agents on serum hormonal levels, estrous cycles, and endocrine organs were studied in mature, normal Sprague-Dawley rats by radioimmunoassay, vaginal smear examination, and organ weight end point: estradiol mustard (NSC 112259), testosterone mustard (NSC 112260), phenoestrin (NSC 104469), methotrexate (NSC 740), 5-fluorouracil (NSC 19893), vinblastine (NSC 49842), vincristine (NSC 67574), nitrogen mustard (NSC 762), and 1,3-bis(2-chloroethyl)-1-nitrosourea (NSC 409962). Following 2 weeks of treatment, estradiol-17beta levels were markedly elevated by all compounds except testosterone mustard and nitrogen mustard, which caused a decrease. Estrone levels were elevated by methotrexate, 5-fluorouracil, vinblastine, vincristine, nitrogen mustard, and 1,3-bis(2-chloroethyl)-1-nitrosourea, but were lowered by estradiol mustard. Progesterone levels were elevated only by estradiol mustard and testosterone mustard and were not affected by other compounds. Prolactin surge during proestrus was suppressed by phenesterin and methotrexate. Luteinizing hormone levels were lowered by methotrexate and nitrogen mustard. Estrous cycles of rats treated with estradiol mustard were arrested at proestrus, and the uterine and pituitary weights of these rats markedly increased. Uterine weight loss was significant following treatment with testosterone mustard, 5-fluorouracil, and nitrogen mustard. Thyroid weight was reduced by all compounds except methotrexate and vinblastine. Significant increases in pituitary weights occurred following treatment with all compounds except 1,3-bis(2-chloroethyl)-1-nitrosourea. The effects on ovarian and adrenal weights were minimal although significant by some compounds. Thus, in addition to their direct antitumor effects, these agents also produced changes in endocrine system which may be synergistic or antagonistic to the chemotherapy of endocrine-responsive neoplasms.
Estramustine phosphate, an estradiol-mustard conjugate, was shown to reversibly inhibit a stage during the first hour of productive adenovirus 2 infection of HeLa cells. This drug, employed in the therapy of advanced prostatic cancer, specifically interacts with microtubule-associated proteins (MAPs) of the cytoskeleton. The results obtained under physiological conditions in vivo suggest a MAPs-interference with the microtubule-mediated vectorial migration of the virus inoculum to the nucleus. Virus attachment, uncoating kinetics and the appearance of established uncoating intermediates were not affected.

Other CAS

22966-79-6

Absorption Distribution and Excretion

Estradiol mustard (EM) is the 3,17beta-diester of estradiol-17beta (E2) with the nitrogen mustard derivative chlorphenacyl. The ability of EM to bind to cytoplasmic estrogen receptors was tested by inhibition of the binding of 3H-E2 to rat uterine cytosol at 18 degrees C and 30 degrees C. At both temperatures an inhibition curve was observed in the presence of a large excess of drug, suggesting that the latter has a very weak binding affinity (100,000 times lower than E2). Incubation of uterine cytosol with increasing amounts of 3H-E2 in the presence and absence of an excess of EM indicated that the drug interacted with the receptors at the same sites as E2 (competitive inhibition). Preincubation of uterine cytosol at 18 degrees C with EM induced a progressive reduction of 3H-E2 binding capacity. This reduction also occurred, although to a lesser extent, when long-term incubation of the cytosol with EM was performed in the presence of labelled E2 from the start. The process was faster at 18 degrees C than at 4 degrees C and did not occur with EM preincubated in homogenization buffer. Exchange assays by 3H-E2 of uterine receptors preincubated with labelled E2 and excess EM indicated that the drug-induced inhibition of binding capacity was reversible and produced no apparent alteration of the receptors. Furthermore, the rate of exchange was similar to that observed with receptors previously filled with unlabelled E2. In 9 "receptor-positive" cytosols from human breast cancers, time-course study of the binding of 3H-E2 in the presence of excess of EM yielded similar results as those obtained with rat uterine cytosol. These results show that EM has a very low binding affinity for the extrogen receptors and that it is metabolized into one or several compounds of higher binding affinity. They suggest that EM is probably not significantly concentrated by the estrogen target tissues such as mammary cancers. Therefore, the drug is unlikely to be very valuable in the treatment of breast cancer through a specific mechanism involving concentration by the estrogen receptors.

Wikipedia

Estradiol_mustard

Dates

Last modified: 04-14-2024

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